molecular formula C16H10ClF2N3O2 B2522729 4-[[1-(4-Chlorophenyl)triazol-4-yl]methoxy]-3,5-difluorobenzaldehyde CAS No. 1825523-12-3

4-[[1-(4-Chlorophenyl)triazol-4-yl]methoxy]-3,5-difluorobenzaldehyde

Cat. No.: B2522729
CAS No.: 1825523-12-3
M. Wt: 349.72
InChI Key: ALMNOIWKKBRKAI-UHFFFAOYSA-N
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Description

4-[[1-(4-Chlorophenyl)triazol-4-yl]methoxy]-3,5-difluorobenzaldehyde is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[1-(4-Chlorophenyl)triazol-4-yl]methoxy]-3,5-difluorobenzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Mechanism of Action

The mechanism of action of 4-[[1-(4-Chlorophenyl)triazol-4-yl]methoxy]-3,5-difluorobenzaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    4-[[1-(4-Chlorophenyl)triazol-4-yl]methoxy]benzaldehyde: Similar structure but lacks the difluoro groups, resulting in different chemical properties and biological activities.

    4-[[1-(4-Chlorophenyl)triazol-4-yl]methoxy]-3,5-dichlorobenzaldehyde: Contains dichloro groups instead of difluoro, affecting its reactivity and applications.

Uniqueness

4-[[1-(4-Chlorophenyl)triazol-4-yl]methoxy]-3,5-difluorobenzaldehyde is unique due to the presence of both the triazole ring and the difluorobenzaldehyde moiety, which confer distinct chemical and biological properties. The difluoro groups enhance its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[[1-(4-chlorophenyl)triazol-4-yl]methoxy]-3,5-difluorobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF2N3O2/c17-11-1-3-13(4-2-11)22-7-12(20-21-22)9-24-16-14(18)5-10(8-23)6-15(16)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMNOIWKKBRKAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=N2)COC3=C(C=C(C=C3F)C=O)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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